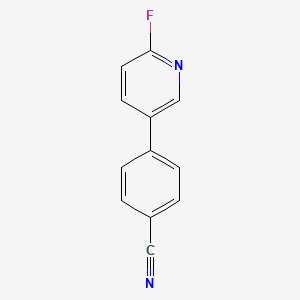
4-(6-Fluoropyridin-3-yl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 4-(6-Fluoropyridin-3-yl)benzonitrile, involves various methods including the Umemoto reaction and Balts-Schiemann reaction . A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized with different substituted aromatic/heterocyclic acid chlorides .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H7FN2/c13-12-6-5-11(8-15-12)10-3-1-9(7-14)2-4-10/h1-6,8H . The compound has a molecular weight of 198.2 g/mol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.2 g/mol .Mechanism of Action
4-(6-Fluoropyridin-3-yl)benzonitrile exerts its effects by binding to specific target proteins and altering their activity. For example, this compound has been shown to bind to the active site of protein kinases and inhibit their activity, leading to downstream effects on cell signaling pathways. This compound has also been shown to bind to phosphodiesterases and inhibit their activity, leading to increased levels of cyclic nucleotides and downstream effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
4-(6-Fluoropyridin-3-yl)benzonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, this compound also has some limitations, including its relatively high cost and limited availability. Additionally, this compound may have off-target effects on other proteins, which could complicate data interpretation.
Future Directions
There are several future directions for research on 4-(6-Fluoropyridin-3-yl)benzonitrile, including the development of new drugs based on its structure and mechanism of action, the identification of new target proteins, and the optimization of its synthesis method. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Scientific Research Applications
4-(6-Fluoropyridin-3-yl)benzonitrile has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, which play critical roles in cell signaling and regulation. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
4-(6-fluoropyridin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-12-6-5-11(8-15-12)10-3-1-9(7-14)2-4-10/h1-6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMMRTVGPFXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630744 | |
| Record name | 4-(6-Fluoropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832735-44-1 | |
| Record name | 4-(6-Fluoropyridin-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

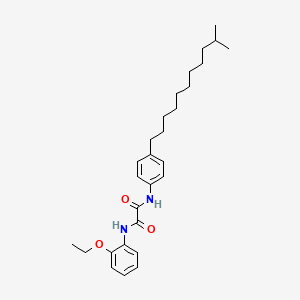

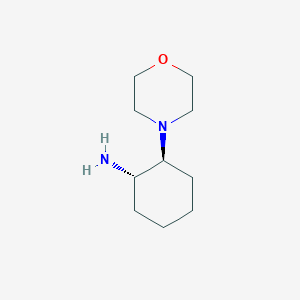
![3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
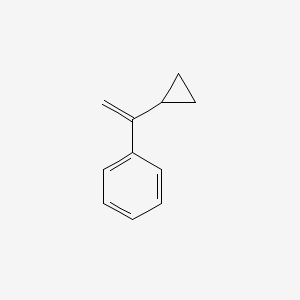
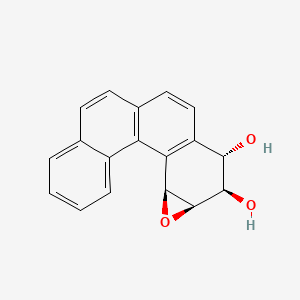
![4(1H)-Pyrimidinone, 5-[(2-hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-](/img/structure/B3057563.png)
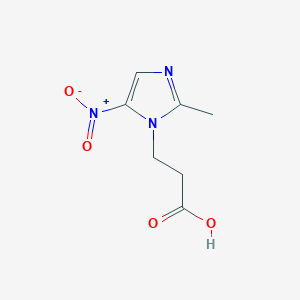
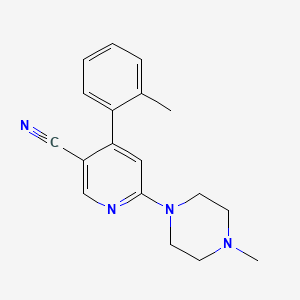
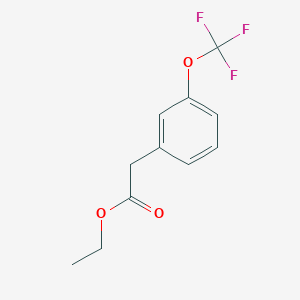
![1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-](/img/structure/B3057570.png)
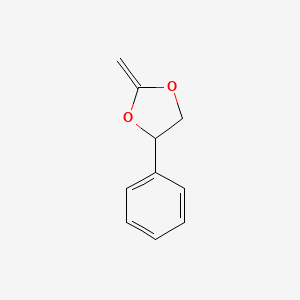
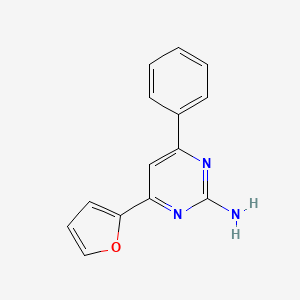
![3-[3-(1-Piperidinyl)propoxy]benzaldehyde](/img/structure/B3057575.png)